(2E)-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-3-(thiophen-3-yl)prop-2-enamide
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Overview
Description
The compound (2E)-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-3-(thiophen-3-yl)prop-2-enamide is a complex organic molecule characterized by the presence of furan, pyrazole, and thiophene rings. These heterocyclic structures are known for their significant roles in medicinal chemistry and materials science due to their unique electronic properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available starting materials such as furan-2-carbaldehyde, 1H-pyrazole, and thiophene-3-carboxylic acid.
Step 1 Formation of Intermediate: The first step involves the formation of an intermediate by reacting furan-2-carbaldehyde with 1H-pyrazole in the presence of a base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF).
Step 2 Coupling Reaction: The intermediate is then coupled with thiophene-3-carboxylic acid using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final product.
Purification: The crude product is purified using column chromatography with a suitable solvent system to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the synthesis of (2E)-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-3-(thiophen-3-yl)prop-2-enamide would involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, targeting the double bond in the prop-2-enamide moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the heterocyclic rings, facilitated by reagents like halogens or nucleophiles such as amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, in solvents like acetonitrile or dichloromethane.
Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or tetrahydrofuran.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), in solvents like dichloromethane or acetonitrile.
Major Products
Oxidation: Oxidized derivatives with modified electronic properties.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups attached to the heterocyclic rings.
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.
Material Science: Its unique electronic properties make it suitable for use in organic semiconductors and photovoltaic cells.
Biology
Enzyme Inhibition: The compound can act as an inhibitor for specific enzymes, making it a potential candidate for drug development.
Biological Probes: It can be used as a probe to study biological pathways and interactions due to its fluorescent properties.
Medicine
Drug Development: The compound’s ability to interact with biological targets makes it a promising candidate for developing new therapeutic agents.
Diagnostics: Its fluorescent properties can be utilized in diagnostic imaging and assays.
Industry
Polymer Additives: The compound can be used as an additive in polymers to enhance their mechanical and thermal properties.
Coatings: Its stability and electronic properties make it suitable for use in protective coatings.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The heterocyclic rings allow it to form stable complexes with metal ions, facilitating catalytic reactions. In biological systems, it can bind to active sites of enzymes, inhibiting their activity and affecting metabolic pathways. The presence of multiple functional groups enables it to participate in various chemical reactions, contributing to its versatility.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-[2-(furan-2-yl)ethyl]-3-(thiophen-3-yl)prop-2-enamide: Lacks the pyrazole ring, resulting in different electronic properties and reactivity.
(2E)-N-[2-(1H-pyrazol-1-yl)ethyl]-3-(thiophen-3-yl)prop-2-enamide: Lacks the furan ring, affecting its biological activity and stability.
(2E)-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-3-(phenyl)prop-2-enamide:
Uniqueness
The presence of furan, pyrazole, and thiophene rings in (2E)-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-3-(thiophen-3-yl)prop-2-enamide provides a unique combination of electronic properties and reactivity. This makes it particularly versatile for applications in catalysis, materials science, and drug development, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(E)-N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-3-thiophen-3-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c20-16(5-4-13-6-10-22-12-13)17-11-14(15-3-1-9-21-15)19-8-2-7-18-19/h1-10,12,14H,11H2,(H,17,20)/b5-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZAQUCZPLATTEQ-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(CNC(=O)C=CC2=CSC=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(N=C1)C(CNC(=O)/C=C/C2=CSC=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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